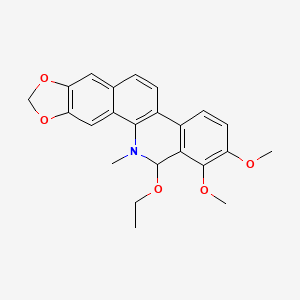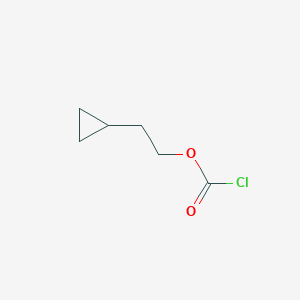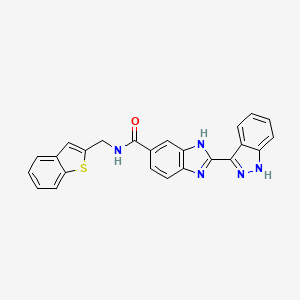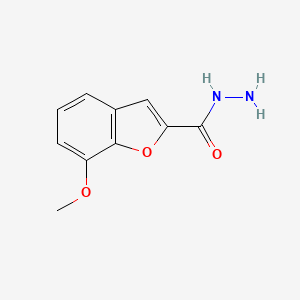
4-Methoxy-3-(5-methyl-1,3-oxazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-3-(5-methyl-1,3-oxazol-2-yl)aniline is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methoxyaniline and 5-methyl-1,3-oxazole derivatives.
Reaction Conditions: The reaction involves a condensation process, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The product is then purified through recrystallization or column chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as nitro compounds or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and strong bases (NaOH, KOH) are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Halogenated compounds and other substituted derivatives.
科学的研究の応用
4-Methoxy-3-(5-methyl-1,3-oxazol-2-yl)aniline has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Methoxy-3-(5-methyl-1,3-oxazol-2-yl)aniline exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system .
類似化合物との比較
4-Methoxyaniline: Lacks the oxazole ring, resulting in different chemical properties and reactivity.
5-Methyl-1,3-oxazole: Does not have the methoxy group, leading to variations in biological activity.
4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a sulfonamide group instead of the methoxy group, affecting its solubility and reactivity.
Uniqueness: 4-Methoxy-3-(5-methyl-1,3-oxazol-2-yl)aniline is unique due to the combination of the methoxy group and the oxazole ring, which imparts specific chemical and biological properties not found in its similar compounds.
This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
4-methoxy-3-(5-methyl-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C11H12N2O2/c1-7-6-13-11(15-7)9-5-8(12)3-4-10(9)14-2/h3-6H,12H2,1-2H3 |
InChIキー |
AXQFBHAHYOGYBW-UHFFFAOYSA-N |
正規SMILES |
CC1=CN=C(O1)C2=C(C=CC(=C2)N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(1,2,3,5,6,7,8,8a-octahydroindolizin-8-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15356897.png)
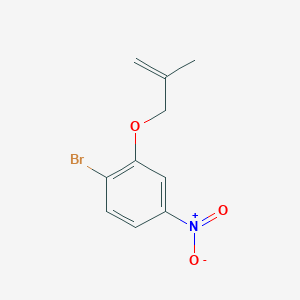
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
![2,4-Dichloro-6-[(3-fluorophenyl)methyl]pyrimidine](/img/structure/B15356913.png)
![4-[(4-Chloro-1,3,5-triazin-2-yl)amino]benzonitrile](/img/structure/B15356919.png)
![tert-butyl N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylcarbamate](/img/structure/B15356922.png)
![Methyl 4-[(2-chlorophenyl)methylamino]-3-nitrobenzoate](/img/structure/B15356926.png)
